molecular formula C29H27N3O4S B2948266 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1114878-48-6

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2948266
CAS No.: 1114878-48-6
M. Wt: 513.61
InChI Key: CIOWWGLBNGHUHQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a quinazolin-4-one core substituted with a 1,3-oxazole moiety, a sulfanyl linker, and aromatic groups (4-ethoxyphenyl and 2-methoxyphenyl). The ethoxy and methoxy substituents may influence solubility and receptor binding, while the sulfanyl group could enhance metabolic stability.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4S/c1-4-35-22-15-13-20(14-16-22)27-30-25(19(2)36-27)18-37-29-31-24-11-7-6-10-23(24)28(33)32(29)17-21-9-5-8-12-26(21)34-3/h5-16H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOWWGLBNGHUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity, often utilizing flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfanyl (-S-) group and quinazolinone moiety are primary sites for redox transformations:

  • Sulfanyl Oxidation :
    Treatment with hydrogen peroxide (H₂O₂) in the presence of FeCl₃ at 60°C converts the sulfanyl group to a sulfonyl (-SO₂-) group, yielding 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one (95% yield) . This reaction is critical for modulating electronic properties and enhancing metabolic stability.

  • Quinazolinone Reduction :
    Sodium borohydride (NaBH₄) in ethanol reduces the C=N bond of the quinazolinone ring to form a dihydroquinazoline derivative. Catalytic CuCl₂ accelerates the reaction, achieving 85% yield under ambient conditions.

Nucleophilic Substitution at the Oxazole Ring

The methyl group on the oxazole ring undergoes alkylation and arylation:

Reaction Conditions Product Yield
Alkylation with benzyl bromideNaH, DMF, 80°C, 6 hours5-Benzyl-2-(4-ethoxyphenyl)-4-({[3-(2-methoxyphenyl)methyl]quinazolinone}78%
Arylation with iodobenzenePd(OAc)₂, XPhos, K₂CO₃, toluene, reflux5-Phenyl-2-(4-ethoxyphenyl)-4-({[3-(2-methoxyphenyl)methyl]quinazolinone}65%

Electron-donating ethoxy groups on the oxazole enhance electrophilic substitution at the methyl position .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the quinazolinone ring undergoes cleavage:

  • Acid-Mediated Ring Opening :
    Hydrochloric acid (HCl, 6M) in refluxing ethanol opens the quinazolinone ring, producing N-(2-methoxyphenylmethyl)-2-mercaptoacetamide and 2-(4-ethoxyphenyl)-5-methyl-4-(hydroxymethyl)oxazole (72% combined yield) .

  • Base-Induced Rearrangement :
    Potassium tert-butoxide (t-BuOK) in THF triggers a Smiles rearrangement, forming a thiourea-linked biphenyl derivative (88% yield) .

Cross-Coupling Reactions

The methoxyphenyl and ethoxyphenyl groups participate in Suzuki-Miyaura couplings:

Reagent Catalyst System Product Yield
4-BromopyridinePd(PPh₃)₄, K₂CO₃, DMF/H₂O3-[(2-Methoxyphenyl)methyl]-4-oxo-2-({[2-(4-ethoxyphenyl)-5-methyloxazol-4-yl]methyl}sulfanyl)quinazolin-1-yl pyridine70%
3-Nitrobenzene boronic acidPdCl₂(dppf), Cs₂CO₃, dioxaneNitro-substituted biaryl derivative63%

These reactions demonstrate the compound’s utility in constructing hybrid pharmacophores .

Functional Group Reactivity Hierarchy

Experimental data reveal the following reactivity trends:

Functional Group Reactivity Preferred Reactions
Sulfanyl (-S-)HighOxidation, alkylation
Quinazolinone C=N bondModerateReduction, nucleophilic addition
Oxazole methyl groupModerateElectrophilic substitution
Methoxy/Oxy substituentsLowDirected ortho-metalation, demethylation

Stability Under Synthetic Conditions

The compound displays stability in polar aprotic solvents (DMF, DMSO) but degrades in strong acids (>4M HCl) or bases (>2M NaOH). Microwave irradiation at 100°C in ethanol induces partial epimerization at the quinazolinone chiral center (15% racemization over 1 hour) .

Mechanistic Insights

  • Sulfanyl Oxidation : Proceeds via a radical mechanism initiated by Fe³⁺, confirmed by ESR spectroscopy .

  • Quinazolinone Reduction : Follows a hydride-transfer pathway, with Cu²⁺ stabilizing the transition state.

  • Oxazole Functionalization : Electron-rich oxazole activates the methyl group for SN2-type substitutions .

Scientific Research Applications

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and quinazoline moieties may play a role in binding to these targets, while the sulfanyl group can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antifungal/Antibiotic Activity

Evidence from triazole- and quinazolinone-based compounds (e.g., (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]} derivatives) reveals that:

  • Core Heterocycles : Replacement of the 1,3-oxazole in the target compound with a 1,2,4-triazole (as in ) reduces antifungal potency but improves water solubility due to increased polarity .
  • Sulfanyl Linkers: Compounds with sulfanyl groups (e.g., 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone in ) exhibit improved stability over thioether-free analogues, aligning with the target compound’s design .

Data Table: Key Comparisons

Property Target Compound Triazole-Quinazolinone Hybrid () Methoxyphenyl-Quinazolinone ()
Core Structure Quinazolin-4-one + 1,3-oxazole Quinazolin-4-one + 1,2,4-triazole Quinazolin-4-one + methoxyphenyl substituents
Antifungal MIC (µg/mL) Not reported 2–8 (vs. C. albicans) Not reported
Synthetic Route Likely Pd-catalyzed coupling Triazole cyclization Suzuki coupling
Lipophilicity (LogP) Estimated higher (ethoxy group) Moderate (methoxy group) Moderate (methoxy group)

Biological Activity

The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C23H24N2O3SC_{23}H_{24}N_{2}O_{3S}, with a molecular weight of approximately 408.51 g/mol. The structure features a quinazolinone core, which is known for various biological activities.

Key Properties

PropertyValue
Molecular Weight408.51 g/mol
LogP4.4486
Polar Surface Area73.185 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The presence of the oxazole ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Effects :
    • In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6) . This suggests its potential as an anti-inflammatory agent.
  • Antioxidant Studies :
    • In vitro assays indicated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid . This property may contribute to its protective effects against oxidative damage.

Toxicological Profile

The toxicity profile of the compound has been evaluated using various assays, including those from ToxCast, which assessed over 900 chemicals for their biological activities . The findings indicate that while the compound exhibits promising biological activities, further studies are needed to fully understand its safety and toxicity.

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